(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid
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Overview
Description
“(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known as D-Proline, 3-methyl-, (3R)- .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine compounds are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms . Synthetic strategies for pyrrolidine compounds generally involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, pyrrolidine compounds are known to be versatile scaffolds in drug discovery . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 129.16 . Further physical and chemical properties were not found in the retrieved information.Properties
IUPAC Name |
(2R,3R)-3-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSFBUUYIVHAP-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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